molecular formula C13H23NO8P2 B1668511 [1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid CAS No. 158859-42-8

[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid

Cat. No.: B1668511
CAS No.: 158859-42-8
M. Wt: 383.27 g/mol
InChI Key: ASMGFLAYDQSOPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CGP 47072 involves several steps, starting with the preparation of the core bisphosphonate structure. The synthetic route typically includes the following steps:

Industrial production methods for CGP 47072 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of industrial-grade reagents to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

CGP 47072 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGP 47072 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

CGP 47072 has a wide range of scientific research applications, including:

Mechanism of Action

CGP 47072 exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to the bone mineral matrix and is taken up by osteoclasts during bone resorption. Once inside the osteoclasts, it inhibits the enzyme farnesyl pyrophosphate synthase, which is essential for the formation of certain lipids required for osteoclast function. This inhibition leads to a decrease in osteoclast activity and a reduction in bone resorption .

Comparison with Similar Compounds

CGP 47072 is similar to other bisphosphonates such as alendronate and risedronate. it has unique properties that make it particularly effective in certain applications:

    Alendronate: Like CGP 47072, alendronate is used to treat osteoporosis. CGP 47072 has been shown to have a higher affinity for bone mineral, making it more effective in certain cases.

    Risedronate: Risedronate is another bisphosphonate used to treat bone diseases. .

Conclusion

CGP 47072 is a versatile bisphosphonate compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool for studying bone resorption and developing new treatments for bone diseases.

Properties

IUPAC Name

[1-hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO8P2/c1-14(9-5-11-22-12-6-3-2-4-7-12)10-8-13(15,23(16,17)18)24(19,20)21/h2-4,6-7,15H,5,8-11H2,1H3,(H2,16,17,18)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMGFLAYDQSOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=CC=CC=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166533
Record name Cgp 47072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158859-42-8
Record name Cgp 47072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158859428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 47072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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